N3'-Acetylgentamicin
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Overview
Description
N(3')-acetylgentamycin is an acetylgentamycin.
Scientific Research Applications
Role of Acetylation in Cancer and Cell-Cycle Progression : Acetylation, similar to N3'-Acetylgentamicin's modification, plays a crucial role in cellular processes. For instance, N-terminal acetylation influences protein functions significantly, impacting cell-cycle progression and possibly cancer development (Starheim et al., 2008).
Acetylation in Neurodegenerative Diseases : N-acetylcysteine, an acetylated compound, has shown promise in treating neurodegenerative diseases due to its antioxidant and anti-inflammatory activities. This suggests that acetylated compounds, like this compound, might have applications in similar areas (Tardiolo et al., 2018).
Mitochondrial Acetylation and Drug Targets : Sirtuin 3, a mitochondrial deacetylase, regulates acetylation levels and is involved in mitochondrial metabolism and homeostasis. Targeting acetylation processes in mitochondria could be a therapeutic strategy, potentially relevant to the action of this compound (Zhang et al., 2020).
Acetylation in Kidney Disease : Acetylation of transcription factors plays a critical role in diabetic kidney disease, suggesting that modulation of acetylation could be a therapeutic approach. This might be an area where this compound or similar compounds could have applications (Liu et al., 2014).
N-Acetylserotonin in Ischemic Injury : N-acetylserotonin, an acetylated serotonin derivative, has been found to offer neuroprotection in ischemic injury, highlighting the potential of acetylated compounds in treating such conditions (Zhou et al., 2014).
N-Acetylcysteine in Psychiatry : N-acetylcysteine has been studied for its therapeutic effects in psychiatric disorders, indicating the potential of acetylated compounds in this field (Dean et al., 2011).
Properties
Molecular Formula |
C19H36N4O11 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
N-[(2S,3S,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-4-yl]acetamide |
InChI |
InChI=1S/C19H36N4O11/c1-5(25)23-11-8(26)4-31-19(14(11)29)34-17-7(21)2-6(20)16(15(17)30)33-18-10(22)13(28)12(27)9(3-24)32-18/h6-19,24,26-30H,2-4,20-22H2,1H3,(H,23,25)/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15-,16+,17-,18+,19-/m0/s1 |
InChI Key |
KEIJCRBIDGPDMU-VSTVETRJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CO[C@H]([C@H]1O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O |
SMILES |
CC(=O)NC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Canonical SMILES |
CC(=O)NC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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